3-(Pentafluorosulfanyl)phenylboronic acid
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Overview
Description
3-(Pentafluorosulfanyl)phenylboronic acid is a unique organoboron compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group
Mechanism of Action
Target of Action
3-(Pentafluorosulfanyl)phenylboronic acid, also known as [3-(pentafluoro-lambda6-sulfanyl)phenyl]boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is crucial for the successful formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aryl bromide with trimethyl borate and isopropylmagnesium bromide (iPrMgBr) to form the desired boronic acid . Another approach includes the pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates, which can be trapped with boron reagents to afford boronic esters .
Industrial Production Methods
While specific industrial production methods for 3-(Pentafluorosulfanyl)phenylboronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which are known for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products Formed
Phenols: Formed via oxidation.
Alcohols: Formed via reduction.
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Scientific Research Applications
3-(Pentafluorosulfanyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3,5-Bis(pentafluorosulfanyl)phenylboronic acid
Uniqueness
3-(Pentafluorosulfanyl)phenylboronic acid is unique due to the presence of the pentafluorosulfanyl group, which imparts high chemical, thermal, and metabolic stability, strong electron-acceptor properties, and high lipophilicity . These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWXZNLETFLFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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